Ethyl 2-(m-tolyloxy)acetate

Description

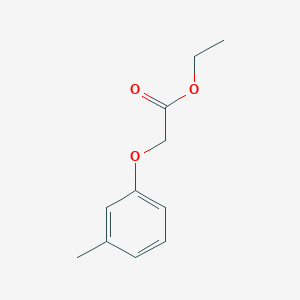

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITOTGGGSHWZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546488 | |

| Record name | Ethyl (3-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-01-6 | |

| Record name | Ethyl (3-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(m-tolyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(m-tolyloxy)acetate (CAS No. 66047-01-6), a valuable intermediate in organic synthesis.[1] This document details the synthetic protocol via Williamson ether synthesis, purification methods, and a thorough characterization profile using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the Williamson ether synthesis. This method involves the reaction of the sodium salt of m-cresol with ethyl chloroacetate. The reaction proceeds via an S_N2 mechanism, where the m-cresolate anion acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate.

Experimental Protocol: Synthesis

This protocol is adapted from a similar synthesis of a related phenoxyacetate derivative.

Materials and Equipment:

-

m-Cresol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 equivalent), anhydrous potassium carbonate (1.2 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium m-cresolate salt.

-

To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with 10% sodium hydroxide solution (to remove any unreacted m-cresol) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 66047-01-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated similar to the ortho isomer (119-120 °C)[2] |

| Density | Estimated similar to the ortho isomer (1.073 g/mL at 25 °C)[2] |

| Refractive Index | Estimated similar to the ortho isomer (n²⁰/D 1.503)[2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ) in ppm:

-

~1.30 (t, 3H, J = 7.1 Hz): The three protons of the methyl group of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.

-

~2.35 (s, 3H): The three protons of the methyl group on the tolyl ring, appearing as a singlet.

-

~4.25 (q, 2H, J = 7.1 Hz): The two protons of the methylene group of the ethyl ester, appearing as a quartet due to coupling with the adjacent methyl group.

-

~4.60 (s, 2H): The two protons of the methylene group attached to the ether oxygen, appearing as a singlet.

-

~6.70-7.20 (m, 4H): The four aromatic protons of the m-tolyl group, appearing as a complex multiplet.

-

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.30 | Triplet (t) | 3H |

| Ar-CH₃ | ~2.35 | Singlet (s) | 3H |

| -OCH₂CH₃ | ~4.25 | Quartet (q) | 2H |

| -O-CH₂-COO- | ~4.60 | Singlet (s) | 2H |

| Aromatic Protons | ~6.70-7.20 | Multiplet (m) | 4H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Experimental Protocol: A sample of the purified product is dissolved in CDCl₃, and the ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Expected Chemical Shifts (δ) in ppm:

-

~14.2: Methyl carbon of the ethyl group.

-

~21.5: Methyl carbon of the tolyl group.

-

~61.5: Methylene carbon of the ethyl group.

-

~65.5: Methylene carbon of the ether linkage.

-

~112-130: Aromatic carbons.

-

~139.5: Aromatic carbon attached to the methyl group.

-

~157.5: Aromatic carbon attached to the ether oxygen.

-

~169.0: Carbonyl carbon of the ester.

-

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| -OCH₂C H₃ | ~14.2 |

| Ar-C H₃ | ~21.5 |

| -OC H₂CH₃ | ~61.5 |

| -O-C H₂-COO- | ~65.5 |

| Aromatic CHs | ~112-130 |

| Aromatic C-CH₃ | ~139.5 |

| Aromatic C-O | ~157.5 |

| C =O | ~169.0 |

IR (Infrared) Spectroscopy

-

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~2980-2850: C-H stretching of aliphatic groups.

-

~1750: Strong C=O stretching of the ester carbonyl group.[3]

-

~1600, ~1490: C=C stretching of the aromatic ring.

-

~1220: C-O stretching of the ester.

-

~1120: C-O-C stretching of the ether linkage.

-

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (aliphatic) | ~2980-2850 | Medium |

| C=O (ester) | ~1750 | Strong |

| C=C (aromatic) | ~1600, ~1490 | Medium |

| C-O (ester) | ~1220 | Strong |

| C-O-C (ether) | ~1120 | Strong |

MS (Mass Spectrometry)

-

Experimental Protocol: Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

Expected Fragmentation Pattern (m/z):

-

194: Molecular ion peak [M]⁺.

-

121: Fragment corresponding to the loss of the ethoxycarbonyl group (-COOCH₂CH₃).

-

108: Fragment corresponding to the m-cresol radical cation.

-

91: Tropylium ion, a common fragment for tolyl-containing compounds.

-

| m/z (Predicted) | Fragment Ion |

| 194 | [M]⁺ |

| 121 | [M - COOCH₂CH₃]⁺ |

| 108 | [CH₃C₆H₄OH]⁺• |

| 91 | [C₇H₇]⁺ |

Visualizations

Synthesis Workflow

Caption: Williamson ether synthesis of this compound.

Characterization Logic

Caption: Logic for the structural elucidation of the synthesized product.

References

CAS 21218-67-5 physical and chemical properties

A comprehensive review of the available physical and chemical properties, experimental protocols, and associated biological pathways for the compound identified by CAS Registry Number 21218-67-5 has been conducted. After an exhaustive search of publicly available scientific databases and chemical supplier catalogs, we must report that no definitive data or verifiable substance identification could be associated with this specific CAS number.

Our investigation into the provided chemical name, "2-amino-N-cyclopentyl-N-methyl-acetamide," also failed to yield conclusive results linked to CAS 21218-67-5. While similar chemical entities exist, they are registered under different and distinct CAS numbers. For instance, a related compound, "2-Amino-2-cyclopentyl-N-methylacetamide hydrochloride," is cataloged under CAS 2727959-91-1. This discrepancy suggests a potential inaccuracy in the provided CAS number.

Due to the inability to unequivocally identify the chemical substance corresponding to CAS 21218-67-5, this report cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The generation of such detailed and technical documentation requires accurate and verifiable foundational data, which is currently unavailable for the specified compound.

Researchers, scientists, and drug development professionals are advised to verify the CAS Registry Number 21218-67-5 and the associated chemical name. It is crucial to ensure the correct identification of a substance before commencing any research, development, or experimental work. Without proper identification, it is not possible to provide a summary of its physical and chemical properties or any related biological information.

We recommend consulting the primary source of the CAS number or conducting further analytical studies to confirm the structure and identity of the compound . Once a verifiable identification is established, a thorough literature search for its properties and associated data can be performed.

An In-Depth Technical Guide to the Exploratory Synthesis of Ethyl 2-(m-tolyloxy)acetate Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of ethyl 2-(m-tolyloxy)acetate analogs. It details the primary synthetic methodologies, presents key quantitative data for a representative set of analogs, and outlines a strategic workflow for the generation of a diverse chemical library. Furthermore, this guide delves into a relevant biological signaling pathway, offering context for the potential therapeutic applications of these compounds.

Introduction

This compound serves as a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including their potential as agonists for the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This receptor is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][2][3] The exploratory synthesis of analogs of this core structure is a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This guide focuses on the practical aspects of synthesizing a library of these analogs, providing detailed experimental protocols and characterization data to aid researchers in this endeavor.

Synthetic Strategy and Workflow

The primary and most versatile method for the synthesis of ethyl 2-(aryloxy)acetate analogs is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5][6] The general approach involves the deprotonation of a substituted phenol with a suitable base to form the corresponding phenoxide, which then reacts with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to yield the desired ether.

An exploratory synthesis workflow for generating a library of this compound analogs can be systematically approached as follows:

Caption: Exploratory Synthesis Workflow for this compound Analogs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative analog, ethyl 2-(4-chloro-3-methylphenoxy)acetate.

Synthesis of this compound

Materials:

-

m-Cresol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (dry)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of m-cresol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate[7]

Materials:

-

4-chloro-3-methylphenol (0.200 mol)

-

Ethyl chloroacetate (0.031 mol)

-

Anhydrous potassium carbonate (0.037 mol)

-

Acetone (dry, 50 ml)

-

Diethyl ether (3 x 30 ml)

-

Cold water

Procedure:

-

A mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone was refluxed for 12 hours.[7]

-

The reaction mixture was then cooled, and the solvent was removed by distillation.[7]

-

The resulting residue was triturated with cold water to remove potassium carbonate and then extracted with diethyl ether.[7]

-

The combined ether extracts were concentrated to yield the crude product, which was then purified.

Data Presentation

The following tables summarize the quantitative data for a selection of ethyl 2-(aryloxy)acetate analogs.

| Analog | Substituent (R) | Yield (%) | Melting Point (°C) | Reference |

| 1 | H | - | liquid | [8] |

| 2 | 3-CH₃ | - | liquid | - |

| 3 | 4-Cl, 3-CH₃ | - | liquid | [7] |

| 4 | 4-NO₂ | - | 65-67 | [9] |

| 5 | 4-NH₂ | - | 55-57 | [9] |

| Analog | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 1 | 7.31-7.25 (m, 2H), 6.99-6.91 (m, 3H), 4.63 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H) | 168.8, 157.9, 129.5, 121.8, 114.7, 65.4, 61.4, 14.2 | 1755 (C=O), 1210 (C-O) | 180.08 [M]⁺ |

| 2 | 7.16 (t, J=7.8 Hz, 1H), 6.78-6.70 (m, 3H), 4.61 (s, 2H), 4.24 (q, J=7.1 Hz, 2H), 2.33 (s, 3H), 1.28 (t, J=7.1 Hz, 3H) | 168.9, 157.9, 139.5, 129.2, 122.6, 115.5, 111.9, 65.4, 61.3, 21.4, 14.2 | 1758 (C=O), 1205 (C-O) | 194.09 [M]⁺ |

| 3 | 7.23 (d, J=8.5 Hz, 1H), 6.78 (d, J=2.7 Hz, 1H), 6.63 (dd, J=8.5, 2.7 Hz, 1H), 4.59 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 2.35 (s, 3H), 1.29 (t, J=7.1 Hz, 3H) | 168.6, 156.4, 136.9, 130.6, 126.1, 114.7, 112.1, 65.2, 61.5, 20.3, 14.2 | 1760 (C=O), 1215 (C-O) | 228.05 [M]⁺ |

Biological Context: FFA1/GPR40 Signaling Pathway

Many phenoxyacetic acid derivatives have been investigated as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[3] This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion.[1][10] The binding of an agonist, such as a long-chain fatty acid or a synthetic analog, to FFA1 initiates a Gq-protein coupled signaling cascade.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, Synthesis, and Evaluation of Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ethyl phenoxyacetate, 2555-49-9 [thegoodscentscompany.com]

- 5. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acetic acid, 2-phenoxy-, ethyl ester | C10H12O3 | CID 17365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

In-Silico Modeling of Ethyl 2-(m-tolyloxy)acetate Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in-silico modeling study on the binding of Ethyl 2-(m-tolyloxy)acetate to a potential receptor target. Due to the absence of specific experimental data for this compound, this document outlines a detailed, plausible methodology for predicting its receptor interactions, focusing on the Estrogen Receptor Alpha (ERα) as a candidate target based on structural similarities to known ligands. This guide serves as a blueprint for researchers aiming to conduct similar computational studies, detailing experimental protocols, data presentation, and the visualization of key biological pathways and workflows.

Introduction

In-silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the interaction of small molecules with biological targets.[1][2] By simulating these interactions at a molecular level, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery pipeline.[3] this compound, a compound with a tolyloxy moiety, presents a chemical scaffold with the potential for various biological activities. However, its specific receptor targets and binding modes remain uncharacterized.

This guide outlines a hypothetical in-silico study to investigate the binding of this compound with the Estrogen Receptor Alpha (ERα). ERα is a well-characterized nuclear receptor known to bind a diverse range of phenolic compounds, making it a plausible, albeit unconfirmed, target for a molecule with a tolyloxy group. The methodologies described herein are based on established computational techniques and are intended to provide a robust framework for similar investigations.

In-Silico Modeling Workflow

The overall workflow for the in-silico modeling of this compound receptor binding is depicted in the diagram below. This process begins with the retrieval and preparation of the ligand and receptor structures, followed by molecular docking simulations and subsequent analysis of the results.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a hypothetical molecular docking study of this compound with the human Estrogen Receptor Alpha (ERα).

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools: For receptor and ligand preparation.

-

AutoDock Vina: For molecular docking simulations.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.

-

PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 66047) or generated from its SMILES string (CCOC(=O)COC1=CC(=CC=C1)C) using a molecular modeling software.

-

Energy Minimization: The ligand's geometry should be optimized using a force field such as MMFF94 to obtain a low-energy conformation.

-

File Format Conversion: Convert the ligand structure to the PDBQT file format required by AutoDock Vina. This step involves assigning partial charges and defining rotatable bonds.

Receptor Preparation

-

Obtain Receptor Structure: The crystal structure of the human Estrogen Receptor Alpha (ERα) ligand-binding domain can be downloaded from the Protein Data Bank. For this hypothetical study, the PDB entry 1A52 is used.[4][5]

-

Prepare the Protein:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign Gasteiger charges to the protein atoms.

-

Merge non-polar hydrogens.

-

Save the prepared receptor structure in the PDBQT format.

-

Molecular Docking Simulation

-

Grid Box Definition: Define a grid box that encompasses the active site of ERα. The center and dimensions of the grid box should be chosen to cover the known binding pocket of the receptor. For PDB ID 1A52, the grid box can be centered on the co-crystallized estradiol.

-

Docking with AutoDock Vina:

-

Use the prepared ligand and receptor PDBQT files as input for AutoDock Vina.

-

Specify the coordinates of the grid box center and its dimensions.

-

Run the docking simulation with an appropriate exhaustiveness level (e.g., 8) to ensure a thorough search of the conformational space.

-

AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities.

-

Analysis of Docking Results

-

Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol for each predicted binding pose. The pose with the lowest binding energy is considered the most favorable.

-

Interaction Analysis: The best binding pose should be visualized in a molecular graphics program (e.g., PyMOL) to analyze the interactions between this compound and the amino acid residues of ERα. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from the in-silico docking study of this compound with ERα.

| Parameter | Hypothetical Value | Description |

| Binding Affinity (kcal/mol) | -7.8 | The predicted free energy of binding. A more negative value indicates a stronger binding interaction. |

| Inhibition Constant (Ki) (µM) | 5.6 | The hypothetical inhibition constant, calculated from the binding affinity. |

| Interacting Residues | Glu353, Arg394, Phe404, Leu387 | Key amino acid residues in the ERα active site predicted to form interactions with the ligand. |

| Hydrogen Bonds | 1 | Number of predicted hydrogen bonds between the ligand and the receptor (e.g., with the ester carbonyl oxygen). |

| Hydrophobic Interactions | 5 | Number of significant hydrophobic interactions between the tolyl group and nonpolar residues. |

Estrogen Receptor Alpha Signaling Pathway

The binding of a ligand to the Estrogen Receptor Alpha can trigger a cascade of cellular events. The classical genomic signaling pathway of ERα is illustrated below. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.[6][7]

Discussion and Future Directions

This guide has outlined a hypothetical in-silico investigation into the receptor binding of this compound, using the Estrogen Receptor Alpha as a plausible target. The presented protocols provide a clear and detailed workflow for conducting such a study, from data preparation to the analysis of results. The hypothetical data suggests that this compound may exhibit a moderate binding affinity for ERα, primarily through hydrophobic interactions and potentially a hydrogen bond.

It is crucial to emphasize that these findings are purely predictive and require experimental validation. Future work should involve in-vitro binding assays, such as surface plasmon resonance or fluorescence polarization, to determine the actual binding affinity and kinetics of this compound with ERα. Furthermore, cell-based assays could be employed to assess the functional consequences of this binding, such as the activation or inhibition of ERα-mediated gene transcription.

References

- 1. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL [ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(m-tolyloxy)acetate: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 2-(m-tolyloxy)acetate. The document outlines detailed experimental protocols for assessing these critical parameters and presents representative data to inform formulation development and stability-indicating analytical method development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is essential for developing appropriate dosage forms. Two primary types of solubility are assessed: kinetic and thermodynamic. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous medium, which is relevant for early-stage screening.[1][2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a specific solvent and is crucial for formulation and biopharmaceutical classification.[3][4]

While specific experimental data for this compound is not publicly available, the following table provides representative solubility data based on the known properties of structurally similar aromatic esters, such as ethyl phenoxyacetate.[5][6]

Table 1: Representative Solubility of this compound in Various Solvents

| Solvent System | Solubility Type | Representative Solubility (µg/mL) | Temperature (°C) |

| Water | Thermodynamic | < 10 | 25 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Kinetic | 25 - 50 | 25 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Thermodynamic | 15 - 30 | 25 |

| Ethanol | Thermodynamic | > 1000 | 25 |

| Methanol | Thermodynamic | > 1000 | 25 |

| Acetonitrile | Thermodynamic | > 1000 | 25 |

| Ethyl Acetate | Thermodynamic | > 1000 | 25 |

| Dichloromethane | Thermodynamic | > 1000 | 25 |

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound.[1][7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), typically at 10-20 mM.[7]

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS pH 7.4).[1]

-

Incubation: Incubate the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[8][9]

-

Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or turbidimetry.[1][9] Alternatively, after incubation, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is quantified by UV-Vis spectroscopy or LC-MS/MS.[7][9]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[10]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][10]

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. ethyl phenoxyacetate, 2555-49-9 [thegoodscentscompany.com]

- 6. Page loading... [guidechem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

Methodological & Application

Synthesis of Ethyl 2-(m-tolyloxy)acetate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(m-tolyloxy)acetate. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for laboratory use by qualified researchers and scientists.

Overview

The synthesis of this compound is achieved through the reaction of m-cresol with ethyl bromoacetate in the presence of a base. This reaction follows an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of m-cresol, acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, leading to the displacement of the bromide ion and the formation of the desired ether.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| m-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Toxic and corrosive. Handle with care in a fume hood. |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 18.37 g (0.11 mol) | Lachrymator and toxic. Handle in a fume hood. |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.40 g (0.11 mol) | Corrosive. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ~200 mL | Highly flammable. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~6 M soln) | Corrosive. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~50 mL | |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |

| Deionized Water | H₂O | 18.02 | As needed |

Experimental Protocol

4.1. Preparation of Sodium m-cresolate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.81 g (0.1 mol) of m-cresol.

-

In a separate beaker, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution is exothermic.

-

Slowly add the sodium hydroxide solution to the m-cresol in the round-bottom flask while stirring.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium m-cresolate salt.

4.2. Williamson Ether Synthesis

-

To the flask containing the sodium m-cresolate solution, add 18.37 g (0.11 mol) of ethyl bromoacetate dropwise using an addition funnel over a period of 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle and a temperature controller.

-

Maintain the reaction at this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4.3. Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Acidify the mixture by slowly adding 6 M hydrochloric acid until the pH is acidic (test with litmus paper).

-

Extract the aqueous layer with 100 mL of diethyl ether. Separate the layers and collect the organic layer.

-

Extract the aqueous layer again with 50 mL of diethyl ether.

-

Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

4.4. Purification

-

Purify the crude product by vacuum distillation. Collect the fraction that boils at the appropriate temperature. The boiling point of the similar ortho-isomer is 119-120 °C, which can be used as a reference.[1]

Characterization

The identity and purity of the synthesized this compound (CAS: 66047-01-6, Molecular Weight: 194.23 g/mol ) can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its physical properties.

Expected Physical Properties (based on isomers):

| Property | Value |

| Boiling Point | ~119-120 °C (for ortho-isomer)[1] |

| Density | ~1.073 g/mL at 25 °C (for ortho-isomer)[1] |

| Refractive Index | ~1.503 at 20 °C (for ortho-isomer)[1] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

m-Cresol is toxic and corrosive and should be handled with extreme care.

-

Ethyl bromoacetate is a lachrymator and is toxic. Avoid inhalation of vapors and contact with skin and eyes.

-

Diethyl ether is highly flammable. Ensure there are no open flames or sparks in the vicinity.

-

Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application of Ethyl 2-(m-tolyloxy)acetate Analogues in Broadleaf Weed Control: Application Notes and Protocols

Disclaimer: The compound "Ethyl 2-(m-tolyloxy)acetate" is not a commonly registered active ingredient in herbicides. The information provided herein pertains to its close structural analogue, MCPA-ethyl (Ethyl 2-methyl-4-chlorophenoxyacetate), a widely used phenoxy herbicide for the selective control of broadleaf weeds. MCPA is a systemic, post-emergence herbicide that functions as a synthetic auxin.[1][2]

I. Application Notes

1.1 Mechanism of Action

MCPA-ethyl, like other phenoxy herbicides, mimics the action of the natural plant hormone auxin (indole-3-acetic acid or IAA).[3] It is readily absorbed by the leaves and roots of susceptible plants and translocates to the meristematic tissues, where active growth occurs. At these sites, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in characteristic symptoms such as leaf curling and twisting (epinasty), stem swelling, and eventual plant death.[3][4] The herbicidal effect is selective, with broadleaf (dicotyledonous) plants being highly susceptible, while grass (monocotyledonous) crops exhibit tolerance.[3]

1.2 Weed Control Spectrum

MCPA-ethyl is effective against a wide range of annual and perennial broadleaf weeds.[1] Efficacy is dependent on the weed species, growth stage, and environmental conditions at the time of application. For optimal results, weeds should be young and actively growing.[5][6]

Table 1: Weeds Controlled by MCPA Formulations

| Common Name | Scientific Name | Susceptibility |

| Arrowhead | Sagittaria spp. | Most Susceptible[6] |

| Beggartick | Bidens spp. | Most Susceptible[6] |

| Canada Thistle | Cirsium arvense | Susceptible[6] |

| Capeweed | Arctotheca calendula | Susceptible[5][7] |

| Charlock | Sinapis arvensis | Susceptible[5] |

| Common Sow Thistle | Sonchus oleraceus | Susceptible[7] |

| Dandelion | Taraxacum officinale | Susceptible[5] |

| Docks | Rumex spp. | Susceptible[5] |

| Doublegee | Emex australis | Susceptible[5][7] |

| Fat Hen | Chenopodium album | Susceptible[5][7] |

| Field Bindweed | Convolvulus arvensis | Susceptible[5] |

| Hedge Mustard | Sisymbrium officinale | Susceptible[5] |

| Jimsonweed | Datura stramonium | Most Susceptible[6] |

| Lambsquarters | Chenopodium album | Most Susceptible[6] |

| Paterson's Curse | Echium plantagineum | Susceptible[7] |

| Puncturevine | Tribulus terrestris | Most Susceptible[6] |

| Ragweed | Ambrosia spp. | Most Susceptible[6] |

| Saffron Thistle | Carthamus lanatus | Susceptible[7] |

| Spear Thistle | Cirsium vulgare | Susceptible[7] |

| Variegated Thistle | Silybum marianum | Susceptible[7] |

| Water Plantain | Alisma spp. | Most Susceptible[6] |

| Wild Radish | Raphanus raphanistrum | Susceptible[5][7] |

| Wild Turnip | Brassica tournefortii | Susceptible[5][7] |

1.3 Crop Tolerance and Application Rates

MCPA-ethyl and other MCPA formulations are registered for use in various crops. Application rates and timing are critical to ensure weed control without causing significant crop injury.[8]

Table 2: Recommended Application Rates of MCPA Formulations in Various Crops

| Crop | Recommended Rate (Product/ha) | Application Timing | Target Weeds |

| Wheat, Barley, Oats, Triticale, Cereal Rye | 460 mL - 2.1 L | From 5-leaf stage to early boot stage.[5][6] | General broadleaf weeds.[5] |

| Rice | 1.5 L in 22 L water (NSW, Australia) | Mid-tillering to fully tillered stage.[7] | Dirty Dora, Sedges, Star Fruit.[7] |

| Flax (Linseed) | 325 mL - 0.5 pint/acre | When crop is 8-20 cm high, before budding.[5][6] | General broadleaf weeds.[5][6] |

| Established Grass Pastures | 460 mL - 2.7 L | When weeds are actively growing at the early rosette stage.[5] | General broadleaf weeds and thistles.[7] |

| Sub-clover Pastures | 700 mL - 1.4 L | Autumn and early winter, when clover has 4-20 trifoliate leaves.[7] | Capeweed, Dock seedlings, Fat-hen, Paterson's Curse, Thistles, Wild Radish.[7] |

| Turf/Lawns | 50 mL in 5 L water per 100 m² | On actively growing weeds. A repeat application can be made after 14 days.[9] | Annual broadleaf weeds.[9] |

Note: Application rates are provided as a general guide. Users must consult the specific product label for the formulation being used for precise rates, timings, and safety precautions.

II. Experimental Protocols

2.1 Greenhouse-Based Herbicide Efficacy Bioassay

This protocol outlines a whole-plant bioassay to determine the efficacy of MCPA-ethyl on a target broadleaf weed species.

2.1.1 Materials

-

Certified seeds of a susceptible broadleaf weed species (e.g., Sinapis arvensis - Charlock Mustard).

-

Potting medium (e.g., a 2:1:1 mix of loam, sand, and peat).

-

Pots (e.g., 10 cm diameter).

-

Greenhouse facilities with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16:8 h light:dark).

-

Technical grade MCPA-ethyl.

-

Formulation reagents (e.g., acetone, surfactant).

-

Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

-

Analytical balance, volumetric flasks, pipettes.

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

2.1.2 Procedure

-

Plant Propagation:

-

Fill pots with the potting medium and moisten.

-

Sow 5-10 seeds per pot and cover lightly with soil.

-

Water as needed and allow seedlings to emerge.

-

After emergence, thin seedlings to three uniform plants per pot.

-

Grow plants in the greenhouse until they reach the 2-4 true leaf stage.

-

-

Herbicide Preparation:

-

Prepare a stock solution of MCPA-ethyl by dissolving a known weight of the technical grade active ingredient in a suitable solvent (e.g., acetone).

-

From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 100, 200, 400, 800, 1600 g a.i./ha). The '0' rate serves as the untreated control.

-

Incorporate a non-ionic surfactant into the spray solutions at a concentration of 0.1-0.25% (v/v) to enhance leaf wetting and herbicide uptake.

-

-

Herbicide Application:

-

Arrange the pots in a completely randomized design under the laboratory track sprayer. Include at least four replicate pots per treatment rate.

-

Calibrate the sprayer to deliver the desired spray volume.

-

Apply the different herbicide rates to the respective pots.

-

Return the treated plants to the greenhouse and position them in a randomized layout.

-

-

Data Collection and Analysis:

-

Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each pot on a scale of 0% (no effect) to 100% (complete plant death).

-

Biomass Reduction: At 21 DAT, harvest the above-ground plant material from each pot.

-

Dry the harvested biomass in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved.

-

Record the dry weight for each pot.

-

Calculate the percent biomass reduction relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test, or dose-response regression analysis to determine the GR50 - the dose required for 50% growth reduction).

-

III. Visualizations

3.1 Synthetic Auxin Signaling Pathway

Caption: Synthetic auxin (MCPA) signaling pathway leading to weed mortality.

3.2 Experimental Workflow for Herbicide Efficacy Testing

Caption: Workflow for greenhouse-based herbicide efficacy evaluation.

References

- 1. MCPA-ethyl [sitem.herts.ac.uk]

- 2. MCPA (Ref: BAS 009H) [sitem.herts.ac.uk]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apparentag.com.au [apparentag.com.au]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. sabakem.com [sabakem.com]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. Broadleaf Weed Killer Solution | Efekto Banweed MCPA - Efekto [efekto.co.za]

Application Notes and Protocols for Assessing the Phytotoxicity of Ethyl 2-(m-tolyloxy)acetate

Introduction

Ethyl 2-(m-tolyloxy)acetate is a chemical compound for which the phytotoxic effects are not well characterized. These application notes provide a comprehensive experimental design for evaluating its potential toxicity to terrestrial plants. The described protocols are based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA), ensuring the generation of robust and reliable data.[1][2][3][4][5][6] The methodologies outlined herein are intended for researchers, scientists, and drug development professionals to assess the impact of this compound on key indicators of plant health, including seed germination, root elongation, and biomass accumulation.

Experimental Design

The overall experimental design involves a tiered approach, beginning with a range-finding test to determine appropriate concentrations of this compound for definitive testing. This is followed by detailed phytotoxicity assays measuring critical plant growth parameters.

Tier 1: Range-Finding Test

A preliminary range-finding study is essential to identify the concentration range of this compound that causes observable effects on the selected plant species. This test is typically conducted over a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L or mg/kg of soil). The results of this initial screen will inform the concentration levels for the definitive tests.

Tier 2: Definitive Phytotoxicity Assays

Based on the range-finding test, a definitive series of experiments will be conducted to quantify the phytotoxic effects of this compound. These assays will focus on the following key endpoints:

-

Seed Germination: To determine the effect of the compound on the ability of seeds to germinate.

-

Root Elongation: To assess the impact on early seedling development and root growth, which is often a sensitive indicator of toxicity.[7]

-

Vegetative Vigor: To evaluate the overall health and growth of young plants by measuring shoot height and biomass.[2]

For these assays, a minimum of five concentrations of this compound, along with a negative control (no test substance) and a solvent control (if applicable), should be used. Each treatment group and control should have a sufficient number of replicates for statistical power.

Test Species

A selection of both monocotyledonous and dicotyledonous plant species is recommended to provide a broader understanding of the compound's phytotoxicity. Commonly used test species include:

-

Monocots: Oat (Avena sativa), Ryegrass (Lolium perenne), Corn (Zea mays)

-

Dicots: Lettuce (Lactuca sativa), Radish (Raphanus sativus), Soybean (Glycine max)

The choice of species can be tailored to specific research questions or regulatory requirements.

Experimental Protocols

Protocol 1: Seed Germination Assay (Filter Paper Method)

This protocol assesses the effect of this compound on seed germination.

Materials:

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Seeds of selected test species

-

This compound stock solution

-

Solvent (if required, e.g., acetone, ethanol)

-

Distilled water

-

Incubator or growth chamber

Procedure:

-

Prepare a series of dilutions of this compound from the stock solution. The final concentrations should be based on the range-finding test.

-

Place two layers of filter paper in each Petri dish.

-

Pipette 5 mL of each test concentration or control solution onto the filter paper in the Petri dishes.

-

Place a predetermined number of seeds (e.g., 20) evenly spaced on the moistened filter paper.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in the dark at a constant temperature (e.g., 25 ± 1°C) for a period of 5-7 days, or until germination in the control group is at least 70%.[2]

-

A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

-

At the end of the incubation period, count the number of germinated seeds in each Petri dish.

-

Calculate the germination percentage for each treatment and control.

Protocol 2: Root Elongation Assay

This protocol measures the sublethal effects of the test substance on early root growth.

Materials:

-

Germinated seeds from Protocol 1 (or pre-germinated seeds)

-

Petri dishes or larger transparent containers

-

Filter paper or absorbent pads

-

This compound solutions

-

Ruler or digital caliper

Procedure:

-

Prepare test solutions as described in Protocol 1.

-

Line the bottom of the containers with filter paper.

-

Moisten the filter paper with the respective test solutions.

-

Carefully place a set number of germinated seedlings (e.g., 5-10) with similar initial root lengths in each container.

-

Orient the seedlings so that the roots are pointing downwards.

-

Seal the containers and place them in an upright position in a growth chamber with controlled light (e.g., 16:8 hour light:dark cycle) and temperature (e.g., 25 ± 1°C) for 3-5 days.

-

At the end of the exposure period, carefully remove the seedlings and measure the length of the primary root of each seedling.

-

Calculate the average root length for each treatment and control.

Protocol 3: Vegetative Vigor Assay (Soil Method)

This protocol evaluates the effects of this compound on seedling emergence and early plant growth in a more realistic soil matrix.[3][5]

Materials:

-

Pots or containers (e.g., 10 cm diameter)

-

Standard potting soil or artificial soil substrate

-

Seeds of selected test species

-

This compound

-

Solvent (if required)

-

Balance

-

Drying oven

-

Growth chamber or greenhouse with controlled conditions

Procedure:

-

Prepare the test substance concentrations. For soil application, this compound can be mixed into the soil. If a solvent is used, it should be allowed to evaporate completely before planting.

-

Fill each pot with a known amount of the treated or control soil.

-

Sow a specified number of seeds (e.g., 5-10) at a uniform depth in each pot.

-

Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

-

Water the plants as needed, ensuring consistent moisture levels across all treatments.

-

The study duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[3]

-

During the study, observe the plants for any visible signs of phytotoxicity, such as chlorosis, necrosis, or malformations.

-

At the end of the study, count the number of emerged seedlings in each pot to determine the emergence rate.

-

Measure the shoot height of each surviving plant.

-

Carefully harvest the shoots from each pot, wash off any soil, and determine the fresh weight.

-

Dry the shoots in an oven at 70°C until a constant weight is achieved to determine the dry weight (biomass).

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Seed Germination

| Concentration (mg/L) | Number of Seeds Tested | Number of Germinated Seeds | Germination Rate (%) | Inhibition (%) |

| Control | 60 | 58 | 96.7 | 0.0 |

| 1 | 60 | 57 | 95.0 | 1.8 |

| 10 | 60 | 52 | 86.7 | 10.3 |

| 50 | 60 | 41 | 68.3 | 29.4 |

| 100 | 60 | 25 | 41.7 | 56.9 |

| 250 | 60 | 8 | 13.3 | 86.2 |

Table 2: Effect of this compound on Root Elongation

| Concentration (mg/L) | Number of Seedlings | Mean Root Length (mm) ± SD | Inhibition (%) |

| Control | 30 | 45.2 ± 5.1 | 0.0 |

| 1 | 30 | 43.8 ± 4.9 | 3.1 |

| 10 | 30 | 35.1 ± 6.2 | 22.3 |

| 50 | 30 | 18.7 ± 4.5 | 58.6 |

| 100 | 30 | 9.3 ± 3.1 | 79.4 |

| 250 | 30 | 2.1 ± 1.5 | 95.4 |

Table 3: Effect of this compound on Vegetative Vigor (21-day study)

| Concentration (mg/kg soil) | Emergence Rate (%) | Mean Shoot Height (cm) ± SD | Mean Shoot Dry Weight (mg) ± SD |

| Control | 98.0 | 15.6 ± 2.1 | 250.4 ± 35.2 |

| 10 | 96.5 | 14.9 ± 1.9 | 241.8 ± 30.1 |

| 50 | 90.2 | 12.3 ± 2.5 | 198.5 ± 28.7 |

| 100 | 75.6 | 8.1 ± 1.8 | 112.3 ± 21.5 |

| 250 | 40.1 | 4.2 ± 1.5 | 55.7 ± 15.9 |

| 500 | 15.3 | 1.8 ± 0.9 | 21.2 ± 9.8 |

Visualizations

Experimental Workflow

Caption: Workflow for assessing the phytotoxicity of this compound.

Hypothetical Signaling Pathway of Phytotoxicity

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. ia801304.us.archive.org [ia801304.us.archive.org]

- 3. OECD Guidelines for the Testing of Chemicals, Section 2 Test No. 208 ... - OECD - Google Books [books.google.com.sg]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Metabolic Fate of Ethyl 2-(m-tolyloxy)acetate in Soil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathway and quantitative data presented in this document are hypothetical and for illustrative purposes only. No specific experimental data on the soil metabolism of Ethyl 2-(m-tolyloxy)acetate is publicly available at the time of this writing. The proposed pathway is based on the chemical structure of the molecule and general principles of pesticide degradation in soil. The experimental protocol is based on internationally recognized guidelines.

Introduction

This compound is a chemical compound with potential applications in various industries. Understanding its environmental fate, particularly its transformation and persistence in soil, is crucial for a comprehensive environmental risk assessment. This document provides a detailed protocol for studying the aerobic metabolic fate of this compound in soil, in accordance with the principles outlined in OECD Guideline 307 and US EPA OCSPP 835.4100.[1][2][3][4][5][6][7][8][9][10]

The primary objectives of this study are:

-

To determine the rate of degradation of this compound in a range of representative soils.

-

To identify the major transformation products and elucidate the metabolic pathway.

-

To quantify the distribution of the parent compound and its metabolites in the soil matrix over time.

-

To assess the extent of mineralization to carbon dioxide and the formation of non-extractable residues.

Proposed Metabolic Pathway

Based on the chemical structure of this compound, which contains both an ester and an ether linkage, a plausible degradation pathway in soil is proposed to involve two primary routes:

-

Route 1: Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, mediated by microbial esterases or chemical processes in the soil, to form 2-(m-tolyloxy)acetic acid and ethanol.

-

Route 2: Ether Cleavage: The ether bond connecting the tolyl group and the acetate moiety may be cleaved through oxidative processes by soil microorganisms.[2][11][12][13][14] This could lead to the formation of m-cresol and other downstream products.

Further degradation of these initial metabolites is expected, potentially leading to ring hydroxylation and subsequent ring cleavage, and ultimately mineralization to CO2.

References

- 1. oecd.org [oecd.org]

- 2. Bacterial scission of ether bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fera.co.uk [fera.co.uk]

- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. epa.gov [epa.gov]

- 9. smithers.com [smithers.com]

- 10. regulations.gov [regulations.gov]

- 11. Isolation and characterization of microorganisms capable of cleaving the ether bond of 2-phenoxyacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ether cleavage - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Use of Ethyl 2-(m-tolyloxy)acetate as a key intermediate in organic synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(m-tolyloxy)acetate is a versatile aromatic ether that serves as a crucial building block in the synthesis of a variety of organic molecules. Its chemical structure, featuring a tolyloxy group attached to an ethyl acetate moiety, makes it a valuable precursor for the introduction of the tolyloxy pharmacophore in drug discovery and a key intermediate in the production of agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Physicochemical Properties

| Property | Value (for Ethyl 2-(o-tolyloxy)acetate) |

| CAS Number | 66047-01-6[1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol [4][5] |

| Boiling Point | 119-120 °C (lit.)[5][6] |

| Density | 1.073 g/mL at 25 °C (lit.)[5][6] |

| Refractive Index (n20/D) | 1.503 (lit.)[5][6] |

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of phenoxyacetic acid herbicides and as a potential building block in the development of novel pharmaceutical agents.

Intermediate in Herbicide Synthesis

This compound is a direct precursor to 2-(m-tolyloxy)acetic acid, which can be further modified to produce herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid). The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Pathway:

Caption: Synthesis of MCPA from this compound.

Building Block in Drug Discovery

The tolyloxy moiety is present in various biologically active compounds. This compound provides a convenient starting material for incorporating this structural motif into potential drug candidates. The ester functionality can be easily modified through reactions such as hydrolysis, amidation, or reduction to access a diverse range of derivatives for biological screening. While specific examples for the meta-isomer are not prevalent in the provided search results, the general utility of phenoxyacetic acid derivatives in medicinal chemistry is well-established.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from general Williamson ether synthesis procedures.[7][8][9]

Reaction:

Caption: Williamson ether synthesis of this compound.

Materials:

-

m-Cresol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of m-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a liquid.

Quantitative Data (Expected): While a specific yield for this reaction was not found in the search results, typical Williamson ether syntheses can provide yields ranging from 50% to 95%.[10]

Protocol 2: Hydrolysis of this compound to 2-(m-tolyloxy)acetic acid

This protocol describes the basic hydrolysis of the ester to the corresponding carboxylic acid.[11]

Reaction:

Caption: Hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 2-(m-tolyloxy)acetic acid. The product may be purified further by recrystallization if necessary.

Quantitative Data (Expected): Hydrolysis reactions of this type typically proceed in high yields, often exceeding 90%.

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data for similar compounds.

¹H NMR:

-

Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at approximately 4.1-4.2 ppm (2H, -OCH₂-).[10]

-

Methylene group: A singlet at approximately 4.6-4.7 ppm (2H, -OCH₂CO-).

-

Tolyloxy group: A singlet for the methyl group around 2.3 ppm (3H, Ar-CH₃) and a series of multiplets in the aromatic region (6.7-7.3 ppm, 4H).

¹³C NMR:

-

Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Methylene group: A signal around 65 ppm (-OCH₂CO-).

-

Ester carbonyl: A signal around 169 ppm (C=O).

-

Tolyloxy group: A signal for the methyl group around 21 ppm (Ar-CH₃) and aromatic signals between 110 and 160 ppm.

IR Spectroscopy:

-

C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.[12]

-

C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.[12]

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a foundation for its preparation and subsequent use in the synthesis of herbicides and as a starting point for the development of new pharmaceutical compounds. Further research into its applications in medicinal chemistry is warranted to fully explore its potential as a scaffold for bioactive molecules.

References

- 1. CN108440273B - Method and device for preparing o-tolyloxy acetic acid through continuous condensation reaction - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 66047-01-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. ETHYL (2-METHYLPHENOXY)ACETATE | 93917-68-1 [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Spectra [chm.bris.ac.uk]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pilot-Scale Production and Purification of Ethyl 2-(m-tolyloxy)acetate

Introduction

Ethyl 2-(m-tolyloxy)acetate is a chemical intermediate with potential applications in the pharmaceutical and fine chemical industries. Its synthesis involves key organic reactions, and its purification to a high degree of purity is essential for its use in further downstream processes. These application notes provide a detailed protocol for the pilot-scale production and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The described process is based on a two-step synthesis followed by a multi-step purification procedure.

Chemical Reaction Scheme:

The overall synthesis can be represented by the following reactions:

-

Step 1: Williamson Ether Synthesis

-

m-cresol + Sodium Hydroxide → Sodium m-cresolate .

-

-

Step 2: Esterification

-

Sodium m-cresolate + Ethyl Chloroacetate → this compound + Sodium Chloride .

-

Experimental Protocols

I. Pilot-Scale Synthesis of this compound

This protocol details the synthesis of this compound in a pilot-plant setting, targeting a multi-kilogram scale production.

Materials and Equipment:

-

200 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

-

50 L addition funnel.

-

Receiving vessels.

-

Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and respirator.

Procedure:

-

Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen gas.

-

Charge of Reactants:

-

Charge the reactor with 100 L of Toluene.

-

Add 10.8 kg (100 mol) of m-cresol to the reactor with stirring.

-

Slowly add 4.4 kg (110 mol) of sodium hydroxide pellets to the stirred solution. An exothermic reaction will occur, and the temperature should be maintained below 50°C.

-

-

Formation of Sodium m-cresolate:

-

After the addition of sodium hydroxide, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

-

Addition of Ethyl Chloroacetate:

-

Slowly add 13.5 kg (110 mol) of ethyl chloroacetate to the reaction mixture via the addition funnel over a period of 2 hours. Maintain the reaction temperature between 60-70°C.

-

-

Reaction Completion:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the m-cresol peak is less than 2% of the product peak area.

-

-

Cooling and Quenching:

-

Once the reaction is complete, cool the reactor contents to room temperature.

-

Slowly add 50 L of water to the reactor to quench the reaction and dissolve the sodium chloride byproduct.

-

II. Pilot-Scale Purification of this compound

This protocol describes the purification of the synthesized crude this compound to achieve high purity.

Materials and Equipment:

-

500 L separation funnel or extraction vessel.

-

Fractional distillation unit with a packed column (e.g., Raschig rings or structured packing) and vacuum capability.

-

Rotary evaporator.

-

Analytical instruments: Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC).

Procedure:

-

Work-up and Extraction:

-

Transfer the quenched reaction mixture to a 500 L extraction vessel.

-

Allow the layers to separate. The upper organic layer contains the product, and the lower aqueous layer contains dissolved salts and impurities.

-

Separate the aqueous layer and extract it with 2 x 20 L of Toluene to recover any dissolved product.

-

Combine all organic layers.

-

-

Washing:

-

Wash the combined organic layer with 50 L of 5% sodium bicarbonate solution to remove any unreacted acidic impurities.

-

Wash with 50 L of brine solution to remove residual water.

-

-

Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the Toluene.

-

-

Fractional Distillation:

Data Presentation

Table 1: Reactant and Product Quantities for Pilot-Scale Synthesis

| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Quantity (kg) |

| m-Cresol | 108.14 | 100 | 10.8 |

| Sodium Hydroxide | 40.00 | 110 | 4.4 |

| Ethyl Chloroacetate | 122.55 | 110 | 13.5 |

| Theoretical Yield | 180.22 | 100 | 18.0 |

Table 2: Purity and Yield at Different Stages

| Stage | Description | Purity (by GC) | Yield (%) |

| 1 | Crude Reaction Mixture | ~75% | - |

| 2 | After Extraction & Washing | ~90% | ~95% (recovery) |

| 3 | After Fractional Distillation | >99% | ~85% (overall) |

Visualizations

Caption: Workflow for the pilot-scale production and purification of this compound.

References

Application Notes & Protocols for Field Trial Evaluation of Ethyl 2-(m-tolyloxy)acetate-based Herbicides

For Researchers, Scientists, and Drug Development Professionals

Application Note: Introduction to Ethyl 2-(m-tolyloxy)acetate Evaluation

This compound is a member of the phenoxy herbicide family, which typically functions as synthetic auxins. These herbicides mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. To bring a new herbicide like this compound to market, rigorous and standardized field trials are essential. These trials are necessary to determine its efficacy against target weed species, assess its selectivity and safety for desired crops (phytotoxicity), establish optimal application rates, and understand its behavior under various environmental conditions.

The following protocols provide a comprehensive framework for conducting scientifically sound field trials. Adherence to these standardized methodologies ensures the generation of reliable, reproducible, and high-quality data suitable for regulatory submission, product development, and market positioning.[1][2] The key objectives of these trials are to evaluate weed control efficacy, crop tolerance, and the impact on yield.[3] Trials should ideally be conducted over multiple seasons and in different geographical locations to account for variability in climate, soil type, and weed populations.[4][5][6]

Principle of Action: Synthetic Auxin Pathway

Phenoxy herbicides like this compound are absorbed by the leaves and roots of the plant and translocated to the meristematic tissues. There, they bind to auxin-binding proteins, disrupting normal hormonal balance. This leads to a cascade of effects including epinasty, stem twisting, and ultimately, cell death.

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Experimental Design and Setup Protocol

A robust experimental design is crucial for minimizing bias and obtaining statistically valid results.[7] The Randomized Complete Block Design (RCBD) is the most commonly used and recommended design for agricultural field research as it accounts for field variability.[7][8]

Site Selection

-

History : Choose a site with a known history of uniform weed infestation of the target species.[9] Avoid areas that have been treated with herbicides having long residual activity in the previous season.[10]

-

Uniformity : Select a location with uniform soil type, topography, and fertility to minimize variability.[9][11]

-

Accessibility : Ensure the site is accessible for machinery and personnel throughout the trial period.

-

Buffers : Leave adequate buffer zones around the entire trial area to prevent interference from external factors like spray drift from adjacent fields.[4][8]

Experimental Design: Randomized Complete Block (RCBD)

-

Treatments : Define all treatments to be tested. This must include:

-

Replication : Replicate each treatment a minimum of four times.[5][6]

-

Blocking : Divide the experimental area into blocks, where each block is as uniform as possible. The number of plots in each block must equal the number of treatments.

-

Randomization : Within each block, randomly assign the treatments to the individual plots.[7][8] This ensures that each treatment has an equal chance of being applied to any plot, minimizing bias from field variation.

Plot Layout

-

Plot Size : Each experimental plot should be at least 10 square meters.[5] The size should be sufficient to allow for representative data collection and minimize edge effects.

-

Marking : Clearly mark the corners of each plot with stakes for easy identification throughout the season.[4]

-

Separation : Ensure individual plots are sufficiently separated to prevent cross-contamination from spray drift. Untreated buffer rows between plots are recommended.[8]

Caption: General workflow for conducting a herbicide field trial.

Herbicide Application Protocol

Accurate application is critical for the integrity of the trial.

-

Equipment : Use a research-grade plot sprayer designed for small-plot applications. Ensure the sprayer is clean and properly calibrated to deliver the intended volume per unit area.

-

Timing : Apply the herbicide at the correct crop and weed growth stage as specified in the trial objectives.[4] Post-emergence herbicides are most effective when weeds are small and actively growing.

-

Weather Conditions : Record all environmental conditions at the time of application, including air temperature, relative humidity, wind speed and direction, and cloud cover.[5] Avoid spraying in high winds to prevent drift or when rain is imminent.[13][14]

-

Herbicide Preparation :

-

Calculate the precise amount of this compound formulation and water needed for each plot based on the application rate and sprayer output.

-

If required, include any specified adjuvants or surfactants according to the protocol.

-

Prepare the spray solution for each treatment separately and label containers clearly.

-

-

Application :

-

Spray each plot uniformly, ensuring complete coverage.

-

Use shields to prevent spray drift between adjacent plots.

-

Thoroughly clean the sprayer between applying different treatments to prevent cross-contamination.

-

Data Collection Protocols

Systematic and unbiased data collection is essential for evaluating the herbicide's performance.

Weed Control Efficacy Assessment

-